molecular formula C6H7BrS B3245778 5-Bromo-2,3-dimethylthiophene CAS No. 172319-78-7

5-Bromo-2,3-dimethylthiophene

Cat. No.: B3245778
CAS No.: 172319-78-7
M. Wt: 191.09 g/mol
InChI Key: CRKLUJWBTPVWHI-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylthiophene is an organosulfur compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of bromine and methyl groups on the thiophene ring makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

5-Bromo-2,3-dimethylthiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Mode of Action

Thiophene and its derivatives are known to undergo electrophilic substitution reactions . Thiophene is a π-excessive heteroaromatic, meaning it easily reacts with electrophiles . Direct bromination by bromine in acetic acid or in chloroform allows the synthesis of brominated thiophenes .

Biochemical Pathways

Thiophene derivatives are known to be involved in various reactions, including suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .

Result of Action

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The success of the sm cross-coupling reaction, which thiophene derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethylthiophene typically involves the bromination of 2,3-dimethylthiophene. One common method is as follows :

    Starting Material: 2,3-Dimethylthiophene.

    Reagent: N-Bromosuccinimide (NBS).

    Solvent: Glacial acetic acid.

    Reaction Conditions: The reaction mixture is heated to 50°C for 10 minutes.

The reaction proceeds as follows:

2,3-Dimethylthiophene+N-BromosuccinimideThis compound\text{2,3-Dimethylthiophene} + \text{N-Bromosuccinimide} \rightarrow \text{this compound} 2,3-Dimethylthiophene+N-Bromosuccinimide→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethylthiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl or polyaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

    Substitution: 5-Methoxy-2,3-dimethylthiophene.

    Oxidation: this compound sulfoxide.

    Coupling: 5,5’-Bis(2,3-dimethylthiophene).

Scientific Research Applications

5-Bromo-2,3-dimethylthiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,5-dimethylthiophene: Similar structure but different substitution pattern.

    5-Iodo-2,3-dimethylthiophene: Iodine instead of bromine.

    2,3,5-Trisubstituted Thiophenes: Various substituents on the thiophene ring.

Uniqueness

5-Bromo-2,3-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. The presence of bromine allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2,3-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKLUJWBTPVWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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